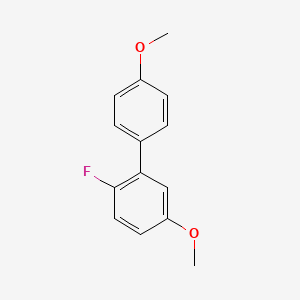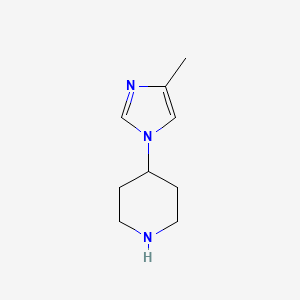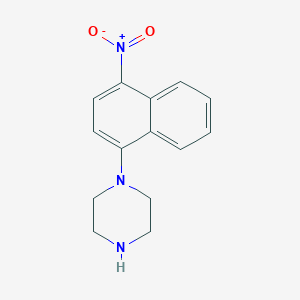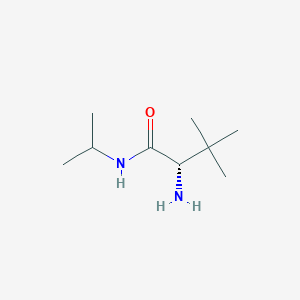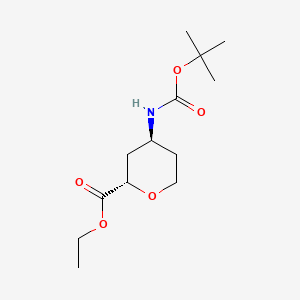
Ethyl trans-4-(tert-butoxycarbonylamino)tetrahydropyran-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl trans-4-(tert-butoxycarbonylamino)tetrahydropyran-2-carboxylate is a chemical compound with the molecular formula C15H27NO4. It is a derivative of tetrahydropyran and is characterized by the presence of an ethyl ester group, a tert-butoxycarbonyl-protected amino group, and a carboxylate group. This compound is often used as an intermediate in organic synthesis and has applications in various fields, including pharmaceuticals and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl trans-4-(tert-butoxycarbonylamino)tetrahydropyran-2-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as tetrahydropyran and tert-butoxycarbonyl-protected amino acids.
Formation of the Tetrahydropyran Ring: The tetrahydropyran ring is formed through a cyclization reaction, often using acid or base catalysts.
Introduction of the Ethyl Ester Group: The ethyl ester group is introduced through esterification reactions, typically using ethanol and a suitable acid catalyst.
Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) to form the tert-butoxycarbonyl-protected amino group.
Final Coupling: The protected amino group is coupled with the tetrahydropyran ring to form the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, high-yield catalysts, and efficient purification techniques to ensure high purity and yield.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl trans-4-(tert-butoxycarbonylamino)tetrahydropyran-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ethyl ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
Ethyl trans-4-(tert-butoxycarbonylamino)tetrahydropyran-2-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds, particularly in the development of drugs targeting neurological disorders.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of Ethyl trans-4-(tert-butoxycarbonylamino)tetrahydropyran-2-carboxylate involves its interaction with specific molecular targets. The tert-butoxycarbonyl-protected amino group can be deprotected under acidic conditions, revealing the free amino group, which can then participate in various biochemical reactions. The compound can act as a substrate or inhibitor in enzymatic reactions, affecting the activity of enzymes and pathways involved in metabolic processes.
Vergleich Mit ähnlichen Verbindungen
Ethyl trans-4-(tert-butoxycarbonylamino)tetrahydropyran-2-carboxylate can be compared with similar compounds such as:
Ethyl trans-4-(tert-butoxycarbonylamino)cyclohexane-1-carboxylate: This compound has a cyclohexane ring instead of a tetrahydropyran ring, leading to different chemical properties and reactivity.
Ethyl trans-4-(tert-butoxycarbonylamino)cyclopentane-1-carboxylate: The cyclopentane ring in this compound results in different steric and electronic effects compared to the tetrahydropyran ring.
Ethyl trans-4-(tert-butoxycarbonylamino)benzene-1-carboxylate: The presence of a benzene ring introduces aromaticity, affecting the compound’s stability and reactivity.
The uniqueness of this compound lies in its tetrahydropyran ring, which imparts specific steric and electronic properties, making it suitable for particular synthetic and research applications.
Eigenschaften
Molekularformel |
C13H23NO5 |
|---|---|
Molekulargewicht |
273.33 g/mol |
IUPAC-Name |
ethyl (2S,4S)-4-[(2-methylpropan-2-yl)oxycarbonylamino]oxane-2-carboxylate |
InChI |
InChI=1S/C13H23NO5/c1-5-17-11(15)10-8-9(6-7-18-10)14-12(16)19-13(2,3)4/h9-10H,5-8H2,1-4H3,(H,14,16)/t9-,10-/m0/s1 |
InChI-Schlüssel |
RVAOHYTYUSUJEC-UWVGGRQHSA-N |
Isomerische SMILES |
CCOC(=O)[C@@H]1C[C@H](CCO1)NC(=O)OC(C)(C)C |
Kanonische SMILES |
CCOC(=O)C1CC(CCO1)NC(=O)OC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



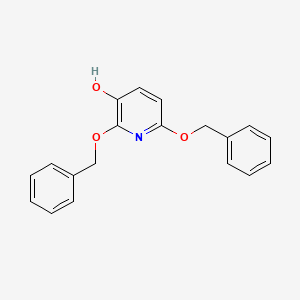

![Ethyl 5-bromo-7-methylbenzo[b]thiophene-2-carboxylate](/img/structure/B13900267.png)
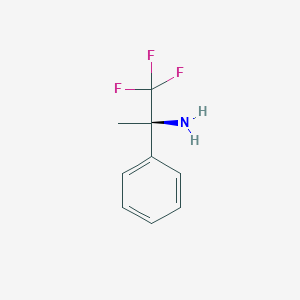
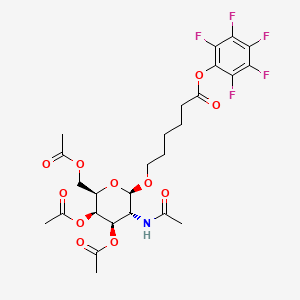
![Endo-9-tert-butoxycarbonyl-9-azabicyclo[3.3.1]nonane-2-carboxylic acid](/img/structure/B13900280.png)
![Ethyl 4-amino-2-chloro-3-[2-(trimethylsilyl)ethynyl]benzoate](/img/structure/B13900285.png)
![1-[5-Chloro-2-(propan-2-ylsulfanyl)phenyl]ethan-1-one](/img/structure/B13900291.png)
![3-[(3-ethylphenyl)methoxy]-1H-pyrazol-5-amine](/img/structure/B13900294.png)
